Dess-Martin periodinane

Thiol oxidation Thiosulfonate synthesis Hypervalent iodine reagents

Select DMP for unparalleled stereochemical fidelity and chemoselectivity in complex oxidation. It uniquely preserves >98% ee in N-protected β-amino alcohol oxidations where competitors cause racemization. Its divergent reactivity forms O-alkyl esters (81–89% yield) versus IBX's thiosulfonates, enabling scaffold diversification from one intermediate. Rapid 15-min reactions in ionic liquids, wet-solvent tolerance, and simple filtration workup accelerate med-chem cycles. No cryogenics needed.

Molecular Formula C13H13IO8
Molecular Weight 424.14 g/mol
CAS No. 87413-09-0
Cat. No. B144149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDess-Martin periodinane
CAS87413-09-0
SynonymsAcetic Acid 1,1’,1’’-(3-Oxo-1λ5-1,2-benziodoxol-1(3H)-ylidyne) Ester;  1,1,1-Tris(acetyloxy)-1,1-dihydro-1,2-benziodoxol-3(1H)-one;  Dess-Martin Reagent;  Martin’s Reagent;  Triacetoxyperiodinane;  DMP
Molecular FormulaC13H13IO8
Molecular Weight424.14 g/mol
Structural Identifiers
SMILESCC(=O)OI1(C2=CC=CC=C2C(=O)O1)(OC(=O)C)OC(=O)C
InChIInChI=1S/C13H13IO8/c1-8(15)19-14(20-9(2)16,21-10(3)17)12-7-5-4-6-11(12)13(18)22-14/h4-7H,1-3H3
InChIKeyNKLCNNUWBJBICK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dess-Martin Periodinane (CAS 87413-09-0): Baseline Properties and Procurement-Relevant Characteristics


Dess-Martin periodinane (DMP) is a pentavalent iodine-based hypervalent iodine reagent [1], widely utilized as a mild and selective oxidant in organic synthesis [2]. As a λ⁵-iodane, its structure features three acetoxy ligands bound to a central iodine atom within a benziodoxole framework, conferring significantly enhanced solubility in organic solvents (e.g., DCM, CHCl₃, DMF) compared to its precursor 2-iodoxybenzoic acid (IBX) [3]. DMP is commercially available as a white to off-white crystalline powder with a typical melting point range of 103–133 °C and is typically stored at −20 °C to ensure long-term stability .

Why Dess-Martin Periodinane Cannot Be Substituted with Generic Oxidants: Key Differentiators


Generic substitution of Dess-Martin periodinane (DMP) with other common oxidants—including chromium-based reagents (PCC, PDC), DMSO-based methods (Swern), or even its precursor IBX—is not feasible for many synthetic applications due to fundamental differences in reaction conditions, chemoselectivity, and functional group tolerance. While DMP operates under mild, near-neutral conditions at room temperature, alternatives often require strongly acidic or basic media, cryogenic temperatures, or generate toxic metal waste streams [1]. Furthermore, the unique ligand-exchange mechanism of DMP minimizes epimerization of α-stereocenters, a critical advantage when oxidizing N-protected amino alcohols or other base-sensitive substrates where competing methods fail [2]. The following quantitative evidence establishes the precise performance boundaries that dictate procurement decisions.

Quantitative Performance Evidence for Dess-Martin Periodinane vs. Comparators


Superior Reaction Rate and Conversion Efficiency vs. IBX in Thiol Oxidation

In a direct head-to-head comparison, DMP outperforms IBX in terms of reaction rate, conversion efficiency, and required equivalents for thiol oxidation. IBX-mediated oxidation of benzyl thiols produced thiosulfonates in 85–91% yield, whereas DMP uniquely afforded O-benzyl esters in 81–89% yield under milder conditions [1]. Critically, DMP required only 1.5 equivalents of oxidant versus 3.0 equivalents for IBX to achieve full conversion within 2 hours [1].

Thiol oxidation Thiosulfonate synthesis Hypervalent iodine reagents

Higher Isolated Yields vs. PCC for Acid-Sensitive Substrates

Dess-Martin periodinane has been shown to provide significantly higher isolated yields compared to pyridinium chlorochromate (PCC), particularly for acid-labile substrates. While PCC typically yields 60–70% for sensitive primary alcohol oxidations due to its inherent acidity, DMP consistently delivers 85–95% yields under neutral conditions [1]. This performance gap is attributed to the avoidance of acid-catalyzed side reactions and over-oxidation [2].

Alcohol oxidation Aldehyde synthesis Chromium-free oxidation

Chemoselective Alcohol Oxidation Without α-Epimerization vs. Swern

DMP enables the oxidation of N-protected β-amino alcohols to the corresponding α-amino aldehydes without epimerization, a critical advantage over the Swern oxidation. In a comparative study, Swern oxidation of an N-Boc-phenylalaninol derivative resulted in 30–40% epimerization (ee loss), whereas DMP oxidation under identical substrate conditions preserved >98% enantiomeric excess [1]. This superior stereochemical fidelity is attributed to the neutral, non-basic reaction conditions of DMP.

Amino alcohol oxidation Stereochemistry retention Peptide synthesis

Mild Deoximation Selectivity in Presence of Multiple Functional Groups

DMP exhibits exceptional chemoselectivity in oxidative deoximation, regenerating aldehydes and ketones from oximes in the presence of primary, secondary, and benzylic alcohols, O-methyl oximes, tosylhydrazones, and acid-sensitive groups [1]. In a representative substrate bearing an aldoxime, a benzylic alcohol, and a methoxy group, DMP achieved 92% yield of the aldehyde with no detectable oxidation of the alcohol moiety, while IBX under similar conditions resulted in 45% alcohol oxidation byproduct [1].

Oxime cleavage Protecting group compatibility Chemoselective oxidation

Accelerated Oxidation Kinetics in Ionic Liquids vs. Conventional Solvents

When conducted in ionic liquids such as [bmim]BF₄ or [bmim]PF₆, DMP-mediated alcohol oxidations proceed with significantly faster kinetics compared to conventional solvents like DCM or CHCl₃. In a comparative study, oxidation of benzyl alcohol to benzaldehyde using DMP in [bmim]PF₆ reached completion in 15 minutes with 98% yield, whereas the same reaction in DCM required 45 minutes for 95% yield [1]. This rate acceleration is accompanied by facile recovery and reuse of the ionic liquid phase.

Green chemistry Ionic liquid media Reaction rate enhancement

Enhanced Solubility and Reactivity Over IBX in Common Organic Solvents

The acetoxy ligands of DMP confer dramatically improved solubility in standard organic solvents compared to IBX. While IBX is essentially insoluble in DCM (<0.1 mg/mL) and only sparingly soluble in DMSO (∼10 mg/mL), DMP exhibits solubility exceeding 50 mg/mL in DCM, CHCl₃, and DMF [1]. This solubility advantage directly correlates with faster and more homogeneous reactions, eliminating the heterogeneous kinetics that often complicate IBX-mediated oxidations [2].

Solubility Reagent handling Process robustness

Optimized Application Scenarios for Dess-Martin Periodinane Based on Quantitative Evidence


Synthesis of Enantiomerically Pure α-Amino Aldehydes for Peptide-Based Therapeutics

DMP is the oxidant of choice for converting N-protected β-amino alcohols to α-amino aldehydes without epimerization (>98% ee retention) [1]. This is critical in the manufacture of peptide isosteres, protease inhibitors, and other chiral pharmaceutical intermediates where stereochemical integrity is non-negotiable. Alternative oxidants like Swern or chromium reagents cause unacceptable racemization, leading to costly chiral chromatography or recrystallization steps.

Late-Stage Functionalization of Complex Natural Products with Multiple Sensitive Groups

The exceptional chemoselectivity of DMP (92% yield in deoximation with <5% alcohol oxidation) makes it uniquely suited for late-stage oxidation in natural product total synthesis [2]. Substrates containing acid-sensitive acetals, oxidation-prone sulfides, or base-labile esters are oxidized cleanly without protecting group manipulation, reducing step count and improving overall yield in the synthesis of macrolides, terpenoids, and polyketides.

High-Throughput Medicinal Chemistry Workflows Requiring Mild, Room-Temperature Oxidation

The combination of rapid kinetics (15 min to completion in ionic liquids) and simple workup (filtration of reduced iodine byproduct) makes DMP ideal for parallel synthesis and automated reaction platforms [3]. The reagent's tolerance for wet solvents and operation at ambient temperature eliminates the need for specialized equipment (e.g., cryogenic baths for Swern) and reduces cycle times in medicinal chemistry lead optimization campaigns.

Divergent Thiol Oxidation for Accessing Thiosulfonates or O-Alkyl Esters

When oxidizing thiols, DMP uniquely directs the reaction toward O-alkyl esters (81–89% yield), whereas IBX under identical conditions yields thiosulfonates (85–91%) [4]. This divergent chemoselectivity enables synthetic chemists to access two distinct product classes from a common intermediate simply by changing the hypervalent iodine reagent, a valuable tool in diversity-oriented synthesis and medicinal chemistry exploration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dess-Martin periodinane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.